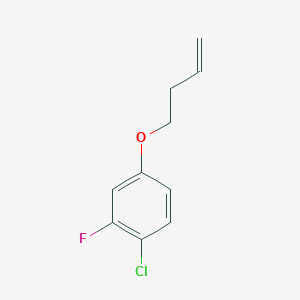
4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene” is a chemical compound with the CAS Number: 68537-05-3 . It has a molecular weight of 182.65 . The compound is stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was synthesized starting from commercially available 4-bromo-1H-indole . The key step of the synthesis was the introduction of the TBS-protected enyne side chain at the 4-position .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, “4-(but-3-en-1-yloxy)but-1-ene” contains a total of 22 bonds; 8 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the oxidation of regioisomeric bromide could be accompanied by allylic isomerization according to the SN2’ mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the physical-chemical properties of a compound play a vital role in drug absorption . The 1H NMR of compounds showed singlets in the range 9.5 to 11 ppm due to amide proton .Applications De Recherche Scientifique
Photophysics of Fluorinated Benzenes
Research on the photophysics of 1,4-diethynyl-2-fluorobenzene and related compounds has provided insights into the effects of chromophore aggregation and planarization on their optical properties. The study of these compounds in both solution and crystalline states reveals significant insights into the absorption, emission spectra, and energy transfer mechanisms, contributing to the understanding of organic materials' photophysical behaviors (Levitus et al., 2001).
Polyamides and Polymers from Fluorinated Benzenes
Fluorinated benzene derivatives serve as key intermediates in synthesizing polyamides with high thermal stability, solubility in polar solvents, and capacity to form transparent, flexible films. Such materials have applications in advanced materials science, highlighting the importance of fluorobenzene derivatives in polymer chemistry (Hsiao et al., 2000).
Photocatalytic Transformations
The application of fluorinated benzene derivatives in photocatalytic transformations has been explored, demonstrating their effectiveness as organophotocatalysts. These studies underline the potential of fluorinated benzene derivatives in promoting various organic reactions through photocatalysis, contributing to the development of metal-free photocatalytic systems (Shang et al., 2019).
Liquid Crystalline Behavior
The liquid crystalline properties of fluorinated benzene derivatives, when mixed with other compounds, have been analyzed to understand better the influence of molecular structure on mesomorphic behavior. Such studies are crucial for developing new liquid crystal displays and other optical devices (Dave et al., 2013).
Mécanisme D'action
The mechanism of action of similar compounds has been explored in the context of their biological activity . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Safety and Hazards
Orientations Futures
The future directions for the study of similar compounds could involve further development and evaluation of their biological activity. For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . Additionally, the synthesis of new and effective anti-TB drugs is an urgent need .
Propriétés
IUPAC Name |
4-but-3-enoxy-1-chloro-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGGKSHMUAZPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B2644144.png)
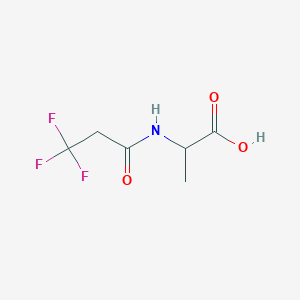
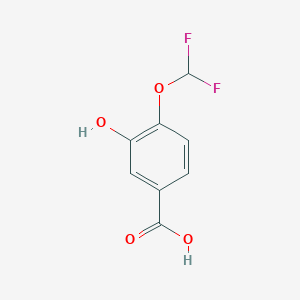
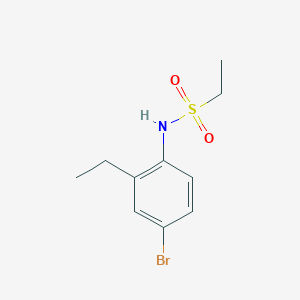
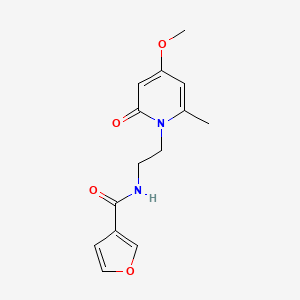

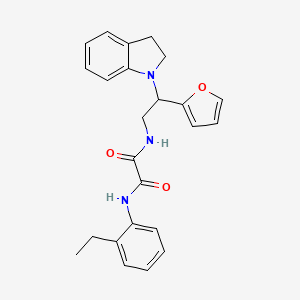
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2644153.png)

![1-(3-Chlorophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644158.png)